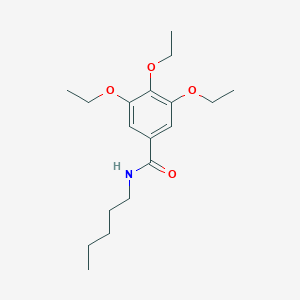

3,4,5-triethoxy-N-pentylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29NO4 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

3,4,5-triethoxy-N-pentylbenzamide |

InChI |

InChI=1S/C18H29NO4/c1-5-9-10-11-19-18(20)14-12-15(21-6-2)17(23-8-4)16(13-14)22-7-3/h12-13H,5-11H2,1-4H3,(H,19,20) |

InChI Key |

XPJULIWKUBVMNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,4,5 Triethoxy N Pentylbenzamide

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of 3,4,5-triethoxy-N-pentylbenzamide is the preparation of its core components. This involves the separate synthesis of the aromatic carboxylic acid and the aliphatic amine.

Derivatization of Gallic Acid or Related Aromatic Precursors to 3,4,5-Triethoxybenzoyl Systems

The journey to obtaining the 3,4,5-triethoxybenzoyl system often commences with gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in various plants like gallnuts, tea leaves, and oak bark. wikipedia.orgmedchemexpress.com The three hydroxyl groups on the gallic acid ring must be converted to ethoxy groups.

This transformation is typically achieved through a Williamson ether synthesis. In this reaction, the hydroxyl groups of gallic acid are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663).

An alternative strategy involves the esterification of gallic acid to form ethyl gallate, which can then be subjected to ethylation. wikipedia.orgnih.gov The synthesis of ethyl gallate can be accomplished by reacting gallic acid with ethanol (B145695) in the presence of an acid catalyst. google.com One method describes the use of Cu-mordenite as a catalyst for the transesterification of gallic acid with diethyl carbonate to yield ethyl gallate with high purity and yield. google.com

Once the ethyl ether linkages are in place, the resulting 3,4,5-triethoxybenzoic acid can be converted to a more reactive derivative, such as an acid chloride (3,4,5-triethoxybenzoyl chloride), to facilitate the subsequent amide bond formation. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comfishersci.it

Synthesis of N-Pentylamine and its Functionalized Equivalents

N-pentylamine, also known as amylamine, is the second crucial precursor. Several methods exist for its synthesis. A common industrial approach involves the reaction of n-amyl alcohol with ammonia (B1221849) in the presence of a catalyst. google.com One patented method describes a continuous preparation process using a Cu-Co/Al₂O₃-diatomite catalyst under specific pressure and temperature conditions. google.com Another method involves the reaction of n-pentylamine with n-pentanol in the presence of sodium hydroxide (B78521) to produce tri-n-pentylamine. prepchem.com

For laboratory-scale synthesis, n-pentylamine can be prepared through various routes, including the reduction of pentanenitrile or the Gabriel synthesis using 1-bromopentane (B41390) and potassium phthalimide. Additionally, a method for the preparation of N-methyl-pentylamine involves the reaction of n-pentylamine with benzaldehyde, followed by reaction with dimethyl sulfate and subsequent workup. google.com

Amide Bond Formation Reactions

With both the 3,4,5-triethoxybenzoyl system and n-pentylamine in hand, the next critical step is the formation of the amide bond. This can be achieved through a variety of methods, ranging from classical techniques to more modern and sustainable approaches.

Classical Coupling Methods (e.g., Acid Chloride Activation, Carbodiimide Reagents)

Acid Chloride Activation:

One of the most traditional and reliable methods for amide bond formation is the reaction between an acid chloride and an amine. commonorganicchemistry.comlibretexts.org In this case, 3,4,5-triethoxybenzoyl chloride would be reacted with n-pentylamine. The reaction is typically carried out in an aprotic solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comhud.ac.uk This method is often referred to as the Schotten-Baumann reaction. fishersci.it The reaction is generally rapid and proceeds at room temperature. fishersci.it

Carbodiimide Reagents:

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. wikipedia.orgnih.govpeptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate then reacts with the amine to form the desired amide and a urea (B33335) byproduct. peptide.com To improve yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.gov While effective, a drawback of using DCC is the difficulty in removing the dicyclohexylurea byproduct. nih.gov EDC offers the advantage of its water-soluble urea byproduct, which can be easily removed by aqueous extraction. peptide.com

| Method | Activating Agent | Key Features | Byproducts | References |

|---|---|---|---|---|

| Acid Chloride | Thionyl chloride, Oxalyl chloride | Highly reactive, generally high yielding. | HCl (neutralized by base) | commonorganicchemistry.comlibretexts.org |

| Carbodiimide (DCC) | Dicyclohexylcarbodiimide | Direct coupling of carboxylic acid and amine. | Dicyclohexylurea (often insoluble) | wikipedia.orgnih.gov |

| Carbodiimide (EDC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, easier purification. | Water-soluble urea | peptide.com |

Modern and Sustainable Amidation Approaches (e.g., Catalytic Amidation, Solvent-Free Reactions)

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for amide synthesis.

Catalytic Amidation:

Direct catalytic amidation of carboxylic acids with amines is a highly attractive, atom-economical process where water is the only byproduct. mdpi.com Various catalysts have been developed for this transformation. Boric acid has been shown to catalyze the dehydrative amidation of benzoic acids and aromatic amines under mild conditions. asianpubs.orgresearchgate.net Transition metal catalysts, particularly those from Group IV like titanium and zirconium, have also been employed. nih.gov For instance, titanium(IV) isopropoxide and titanium tetrachloride (TiCl₄) have been used as catalysts for the direct amidation of carboxylic acids. nih.gov A recent study highlighted the use of titanium tetrafluoride (TiF₄) as an efficient catalyst for the amidation of both aromatic and aliphatic carboxylic acids with various amines, providing high yields. rsc.org

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing waste. Some catalytic amidation methods, such as those using boric acid, can be performed under solvent-free conditions by simply heating the mixture of the carboxylic acid, amine, and catalyst. researchgate.net

Multicomponent Reaction Pathways for Benzamide (B126) Scaffold Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. researchgate.netresearchgate.net These reactions are highly efficient and can rapidly generate molecular diversity. nih.gov

While a specific MCR for the direct synthesis of this compound is not explicitly detailed, the principles of MCRs could be applied. For example, the Ugi reaction is a well-known four-component reaction that produces α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov Conceptually, a variation of such a reaction could potentially be designed to assemble the benzamide scaffold. Another example is a three-component reaction involving arynes, isocyanides, and water to furnish benzamide derivatives. acs.org

| Approach | Key Principle | Examples of Catalysts/Methods | Advantages | References |

|---|---|---|---|---|

| Catalytic Amidation | Direct coupling with water as the only byproduct. | Boric acid, Ti(IV) compounds (e.g., TiCl₄, TiF₄) | Atom economy, reduced waste. | asianpubs.orgresearchgate.netnih.govrsc.org |

| Solvent-Free Reactions | Reaction conducted without a solvent. | Heating a mixture of reactants and catalyst. | Environmentally friendly, reduced solvent waste. | researchgate.net |

| Multicomponent Reactions | Three or more components react in one pot. | Ugi reaction, Passerini reaction, Aryne-based MCRs | High efficiency, molecular diversity, step economy. | nih.govacs.orgnih.gov |

Optimization of Reaction Parameters for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the amide bond formation between 3,4,5-triethoxybenzoyl chloride and pentylamine are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. The Schotten-Baumann reaction conditions, which utilize a two-phase system of an organic solvent and an aqueous base, are often the starting point for such optimizations. wikipedia.orgorganic-chemistry.org

Key Parameters for Optimization:

Base: The reaction generates hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An acid scavenger (base) is therefore essential to neutralize the HCl and drive the reaction to completion. organic-chemistry.orgbyjus.com Common choices include aqueous sodium hydroxide, potassium carbonate, or tertiary amines like triethylamine or pyridine in an anhydrous system. The choice and concentration of the base can significantly impact the rate of acyl chloride hydrolysis, a competing side reaction.

Solvent: The solvent system must dissolve the reactants, particularly the acyl chloride and the amine. For Schotten-Baumann conditions, a biphasic system is used, typically with an organic solvent like dichloromethane (B109758) (DCM) or diethyl ether and an aqueous phase containing the base. wikipedia.orglscollege.ac.in The choice of organic solvent can influence reaction rates and the ease of product isolation.

Temperature: Acylation reactions are often exothermic. Controlling the temperature, typically by cooling the reaction mixture initially (e.g., 0-5 °C), is critical to prevent side reactions and decomposition of the acyl chloride. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.

Stoichiometry: The molar ratio of reactants is a key variable. While a 1:1 molar ratio of acyl chloride to amine is theoretically required, a slight excess of one reactant may be used to ensure the complete consumption of the other, more valuable, reactant. The amount of base is also critical, with at least one equivalent required to neutralize the generated HCl. organic-chemistry.org

Addition Rate: Slow, dropwise addition of the acyl chloride to the solution of the amine and base helps to control the exothermic nature of the reaction and minimize the formation of impurities that can arise from high local concentrations of the reactants.

The following table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how varying these parameters can influence the reaction outcome.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM / H₂O | NaOH (2.0) | 0 → RT | 4 | 75 |

| 2 | Diethyl Ether / H₂O | NaOH (2.0) | 0 → RT | 4 | 72 |

| 3 | DCM / H₂O | K₂CO₃ (2.0) | 0 → RT | 6 | 81 |

| 4 | DCM (anhydrous) | Pyridine (1.5) | 0 → RT | 3 | 88 |

| 5 | DCM (anhydrous) | Pyridine (1.5) | RT | 3 | 85 (with impurities) |

| 6 | THF (anhydrous) | Triethylamine (1.5) | 0 → RT | 5 | 91 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, an optimized procedure might involve using an anhydrous solvent like tetrahydrofuran (B95107) (THF) with triethylamine as the base, starting the reaction at 0°C and allowing it to proceed to completion at room temperature. This approach avoids the potential for hydrolysis of the acyl chloride associated with aqueous bases and often leads to higher yields and cleaner reaction profiles.

Advanced Separation and Purification Techniques

Following the synthesis, the crude product mixture contains the desired this compound, as well as unreacted starting materials, the neutralized base (e.g., triethylammonium (B8662869) chloride), and potential byproducts. A multi-step purification strategy is typically required to isolate the final compound with high purity.

Work-up and Extraction: The initial purification step involves quenching the reaction and separating the organic product from water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic precursors, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Column Chromatography: For achieving high purity, flash column chromatography is the most common and effective technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (an eluting solvent or solvent mixture). For a moderately polar compound like this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed. The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds. |

| Mobile Phase | Hexane / Ethyl Acetate Gradient (e.g., 9:1 → 7:3) | Allows for the elution of non-polar impurities first, followed by the product of interest. |

| Monitoring | TLC with UV visualization (254 nm) and/or chemical stain (e.g., KMnO₄) | To track the progress of the separation and identify fractions containing the pure compound. |

| Sample Loading | Dry loading or minimal solvent | Ensures a narrow band at the start of the column, leading to better separation. |

This table presents typical parameters for the purification of an N-alkyl benzamide.

Recrystallization: As a final polishing step, or as an alternative to chromatography if the crude product is sufficiently pure, recrystallization can be employed. This technique separates the compound from impurities based on differences in solubility in a specific solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture), and the solution is allowed to cool slowly. The desired compound preferentially crystallizes out, leaving impurities behind in the solvent (mother liquor). The pure crystals are then collected by filtration. ontosight.ai

Through the careful optimization of the synthetic reaction and the application of these advanced separation techniques, this compound can be obtained in high yield and purity, suitable for further research and application.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3,4,5 Triethoxy N Pentylbenzamide

Electrophilic Aromatic Substitution (EAS) on the Triethoxy-Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. libretexts.org

The benzene ring of 3,4,5-triethoxy-N-pentylbenzamide contains three ethoxy (-OCH₂CH₃) groups and an N-pentylbenzamido group. Alkoxy groups, such as ethoxy, are powerful activating groups and ortho-, para-directors in EAS reactions. organicchemistrytutor.com This is due to the ability of the oxygen's lone pair electrons to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orgyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. chemistrytalk.org

In this compound, the three ethoxy groups strongly activate the ring. The directing effects are additive. The positions ortho to the ethoxy groups (C2 and C6) are significantly enriched in electron density. The N-pentylbenzamido group, specifically the carbonyl attached to the ring, is a deactivating group and a meta-director due to its electron-withdrawing nature. organicchemistrytutor.com However, the powerful activating and directing influence of the three ethoxy groups overwhelmingly dictates the position of electrophilic attack. Therefore, incoming electrophiles will be directed to the positions ortho to the alkoxy groups, which are C2 and C6.

Table 1: Influence of Substituents on EAS Reactivity

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| Amido (-CONH-pentyl) | Electron-Withdrawing (Inductive/Resonance) | Deactivating | Meta |

The mechanism for electrophilic aromatic substitution on the 3,4,5-triethoxyphenyl moiety follows a two-step pathway. msu.edu

Formation of the Sigma Complex: The electrophile (E⁺) attacks the electron-rich aromatic ring, breaking one of the pi bonds and forming a new sigma bond with a carbon atom. This results in a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg Attack at the C2 or C6 position is highly favored due to the stabilization provided by the adjacent and para ethoxy groups. The resonance structures show the positive charge delocalized over the ring and, crucially, onto the oxygen atoms of the ethoxy groups at C3, C4, and C5, which provides significant stabilization. libretexts.org

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile. This step restores the aromatic pi system, yielding the substituted product. msu.edu

Common EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation would proceed at the C2 and C6 positions. Given the high reactivity of the ring, mild reaction conditions would be required to avoid polysubstitution or side reactions. libretexts.org

Nucleophilic Reactivity at the Amide Linkage

The amide bond is characterized by significant resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. chemistrysteps.comyoutube.com This resonance imparts a partial double bond character to the C-N bond, making the carbonyl carbon less electrophilic and the nitrogen a poor leaving group. chemistrysteps.com Consequently, amides are the least reactive of the carboxylic acid derivatives and undergo nucleophilic acyl substitution only under forcing conditions. libretexts.org

Amide hydrolysis involves the cleavage of the C-N bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, and subsequent proton transfers lead to the expulsion of the amine (as an ammonium (B1175870) ion under acidic conditions). The final products are 3,4,5-triethoxybenzoic acid and pentylammonium ion. youtube.com The protonation of the leaving amine prevents the reverse reaction from occurring. youtube.com

Base-Promoted Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), the hydroxide ion directly attacks the carbonyl carbon in a slower step. acs.org This forms a tetrahedral intermediate which then collapses, expelling the pentylamide anion (⁻NH-pentyl), a very strong base. This anion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and pentylamine. An acidic workup is required to protonate the carboxylate and obtain the final 3,4,5-triethoxybenzoic acid.

Transamidation is the conversion of one amide into another by reaction with an amine. mdpi.com This is a challenging transformation for unactivated amides like this compound because the incoming amine is a relatively poor nucleophile and the outgoing amide anion is a poor leaving group. acs.org These reactions are typically equilibrium-driven and often require catalysts or activation strategies. mdpi.com

Recent advances have enabled transamidation of unactivated amides through methods such as:

Metal Catalysis: Various metal catalysts can facilitate the reaction, often by coordinating to the amide carbonyl to increase its electrophilicity. mdpi.comchemistryviews.org

Base-Mediated Methods: Strong bases like LiHMDS can be used to deprotonate the incoming amine, increasing its nucleophilicity and enabling the displacement of the amide group. nsf.gov

These reactions would involve reacting this compound with a different primary or secondary amine (R₂NH) to produce a new amide (3,4,5-triethoxy-N-R₂-benzamide) and pentylamine.

Table 2: Conditions for Amide Linkage Reactions

| Reaction | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₃O⁺), heat | 3,4,5-Triethoxybenzoic acid, Pentylammonium ion |

| Base-Promoted Hydrolysis | Aqueous base (e.g., NaOH), heat; then acid workup | 3,4,5-Triethoxybenzoic acid, Pentylamine |

| Transamidation | Amine (R₂NH), catalyst (e.g., metal salt or strong base), heat | 3,4,5-Triethoxy-N-R₂-benzamide, Pentylamine |

Reactivity Profile of the N-Pentyl Aliphatic Chain

The N-pentyl group is a saturated aliphatic chain and, like alkanes, is generally unreactive. Its C-H and C-C bonds are strong and nonpolar, making it resistant to attack by most electrophiles and nucleophiles under normal conditions.

The primary reactivity of the pentyl chain involves free-radical reactions , which typically require harsh conditions such as high temperatures or UV light. An example is free-radical halogenation, which would proceed non-selectively along the chain, leading to a mixture of mono- and poly-halogenated isomers.

The position alpha to the amide nitrogen (the C1 of the pentyl group) may exhibit slightly enhanced reactivity in certain specific oxidation or substitution reactions due to the influence of the adjacent heteroatom, but this is not a major pathway compared to the reactivity at the aromatic ring or the amide carbonyl. For most synthetic purposes, the N-pentyl chain is considered an inert scaffold.

Oxidative and Reductive Transformation Pathways

The amide functionality and the N-alkyl chain are the primary sites for oxidative and reductive transformations of this compound.

Oxidative Transformations:

Oxidative processes are expected to target the N-pentyl group, leading to N-dealkylation. This type of reaction is a known metabolic pathway for many N-alkylated compounds in biological systems, often catalyzed by cytochrome P450 enzymes. mdpi.comnih.gov Chemically, oxidative N-dealkylation can be achieved using various reagents. The reaction typically proceeds through the formation of an unstable carbinolamide intermediate, which then decomposes to yield the corresponding primary amide (3,4,5-triethoxybenzamide) and an aldehyde (pentanal). researchgate.net

Another potential oxidative pathway, though less common for amides compared to amines, could involve oxidation at the nitrogen atom to form an N-oxide, particularly with strong oxidizing agents. However, the more likely oxidative transformation is the cleavage of the N-pentyl group. nih.govmdpi.com

Reductive Transformations:

The amide group is the principal site for reduction. Depending on the reducing agent and reaction conditions, two main products can be anticipated: the corresponding amine or alcohol.

Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are widely used for the complete reduction of amides to amines. masterorganicchemistry.comyoutube.comlibretexts.org In this case, this compound would be converted to N-(3,4,5-triethoxybenzyl)pentan-1-amine. The reaction proceeds via a complex mechanism involving the initial addition of a hydride to the carbonyl carbon. libretexts.orgchemistrysteps.com Other reducing systems, such as those based on silanes in the presence of a nickel catalyst, have also been developed for this transformation. mdpi.com

Reduction to Alcohol: The reduction of amides to alcohols is a more challenging transformation but can be achieved with specific reagents. For instance, certain zinc hydride systems have been shown to selectively reduce carboxamides to alcohols. ntu.edu.sg This would convert this compound into 3,4,5-triethoxybenzyl alcohol. This pathway involves the cleavage of the C-N bond of the amide.

Table 1: Plausible Oxidative and Reductive Transformations of this compound

| Transformation | Reagent/Catalyst | Major Product(s) |

| Oxidative N-Dealkylation | Chemical Oxidants (e.g., KMnO₄, RuO₄) or Enzymatic (e.g., Cytochrome P450) | 3,4,5-Triethoxybenzamide, Pentanal |

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | N-(3,4,5-triethoxybenzyl)pentan-1-amine |

| Reduction to Alcohol | Zinc Hydride (e.g., (ZnH₂)∞) | 3,4,5-Triethoxybenzyl alcohol, Pentylamine |

Catalyst-Driven Chemical Transformations

The presence of the benzamide (B126) structure opens up numerous possibilities for catalyst-driven reactions, particularly those involving palladium, rhodium, and nickel catalysts. These transformations often utilize the amide group as a directing group for C-H activation, enabling functionalization of the aromatic ring. nih.govacs.org

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, and benzamides are excellent substrates for a variety of cross-coupling and C-H functionalization reactions. nih.govrsc.org

C-H Activation/Arylation: The amide's nitrogen can coordinate to a palladium center, directing the activation of the ortho C-H bonds of the triethoxyphenyl ring. This allows for the introduction of various substituents at the C2 and C6 positions. For instance, in the presence of a palladium catalyst and a suitable coupling partner (e.g., an aryl halide), ortho-arylation can occur. The electron-donating nature of the triethoxy groups would likely enhance the reactivity of the aromatic ring towards electrophilic palladation, a key step in many C-H activation cycles. youtube.comyoutube.comyoutube.com

Buchwald-Hartwig Amination: While typically used to form C-N bonds by coupling an amine with an aryl halide, related palladium-catalyzed systems can be used for the N-arylation of secondary amides, though this is a more challenging transformation. nih.govyoutube.com

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also highly effective for C-H activation and annulation reactions involving benzamides. nih.gov Similar to palladium, rhodium can be directed by the amide group to functionalize the ortho C-H bonds. These reactions can be used to construct new rings fused to the triethoxybenzene core.

Nickel-Catalyzed Reactions:

Nickel catalysts have emerged as a cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysis can be employed for the C-H alkylation of benzamides. acs.org For this compound, this could potentially lead to the introduction of alkyl groups at the ortho positions. Furthermore, nickel catalysts are effective in the reduction of amides to amines using silane-based reducing agents. mdpi.com

Table 2: Potential Catalyst-Driven Transformations of this compound

| Reaction Type | Catalyst System | Coupling Partner/Reagent | Potential Product |

| Ortho-C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | 2-Aryl-3,4,5-triethoxy-N-pentylbenzamide |

| Ortho-C-H Alkylation | Ni(cod)₂ / Lewis Acid | Alkene | 2-Alkyl-3,4,5-triethoxy-N-pentylbenzamide |

| Reductive Amination (Amide Reduction) | NiCl₂(dme) | Phenylsilane (PhSiH₃) | N-(3,4,5-triethoxybenzyl)pentan-1-amine |

| Annulation via C-H Activation | [RhCp*Cl₂]₂ | Alkyne | Fused polycyclic aromatic compounds |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4,5 Triethoxy N Pentylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework of 3,4,5-triethoxy-N-pentylbenzamide can be assembled.

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

Standard ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of different protons and carbons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide N-H proton, and the protons of the three ethoxy and one N-pentyl group. The ¹³C NMR spectrum would similarly display signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the substituent groups.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase. Quaternary carbons, such as the carbonyl and the substituted aromatic carbons, would be absent.

Predicted DEPT-135 Signals for this compound

| Carbon Type | Predicted Signal Phase |

|---|---|

| Aromatic CH | Positive |

| Ethoxy O-C H₂ | Negative |

| Ethoxy C H₃ | Positive |

| N-Pentyl α,β,γ,δ-C H₂ | Negative |

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 1D or 2D experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, key spatial correlations would be expected between:

The amide N-H proton and the protons on the first methylene group (α-CH₂) of the N-pentyl chain.

The protons of the ethoxy groups at positions 3 and 5 and the aromatic proton at position 2.

The protons of the ethoxy group at position 4 and the aromatic protons at positions 2 and 6 (if distinct).

Comprehensive 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would be expected to show:

Correlations within each of the three ethoxy groups, linking the -OCH₂- protons to the -CH₃ protons.

A continuous correlation pathway along the N-pentyl chain, connecting adjacent methylene groups from the α-CH₂ to the terminal ε-CH₃.

HSQC (Heteronuclear Single Quantum Coherence) maps direct, one-bond correlations between protons and the carbons they are attached to. This is invaluable for assigning carbon signals based on their known proton assignments.

Predicted HSQC (¹H-¹³C) Correlations

| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) |

|---|---|

| Aromatic H-2, H-6 | Aromatic C-2, C-6 |

| Ethoxy O-CH ₂ | Ethoxy O-C H₂ |

| Ethoxy CH ₃ | Ethoxy C H₃ |

Key Predicted HMBC (¹H-¹³C) Correlations

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information Confirmed |

|---|---|---|

| Aromatic H-2/H-6 | C-4, C=O, C-3/C-5 ethoxy carbons | Connection of benzene (B151609) ring to amide and ethoxy groups. |

| Amide N-H | C=O, α-CH₂ of pentyl group, Aromatic C-1 | Confirmation of the N-pentylbenzamide core structure. |

| α-CH₂ of pentyl | C=O, β-CH₂ and γ-CH₂ of pentyl | Position of the pentyl group on the amide nitrogen. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is capable of measuring m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₈H₂₉NO₄. HRMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ (Radical Cation) | C₁₈H₂₉NO₄ | 323.2097 |

| [M+H]⁺ (Protonated) | C₁₈H₃₀NO₄⁺ | 324.2175 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 324.2) would be selected and fragmented.

Plausible MS/MS Fragmentation Pathway A primary fragmentation would likely be the cleavage of the amide bond. Two key pathways are predictable:

Formation of the 3,4,5-triethoxybenzoyl cation: This involves the loss of pentylamine, resulting in a highly stable acylium ion.

Loss of the 3,4,5-triethoxybenzoyl group: This would result in the detection of the protonated pentylamine fragment.

Further fragmentation of the triethoxybenzoyl cation would involve sequential losses of ethylene (B1197577) (C₂H₄) from the ethoxy groups.

Predicted Major Fragments in MS/MS Spectrum

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 324.2 | 237.1 | C₅H₁₃N (Pentylamine) | 3,4,5-triethoxybenzoyl cation |

| 237.1 | 209.1 | C₂H₄ (Ethylene) | Cation from loss of one ethylene molecule |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The IR and Raman spectra for this compound would be expected to be complementary, with some vibrations being strong in one technique and weak or absent in the other.

Key expected vibrations include:

N-H Stretch: A sharp to moderately broad band in the IR spectrum around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Aliphatic C-H stretching vibrations from the ethoxy and pentyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption in the IR spectrum, typically between 1630 and 1680 cm⁻¹, is one of the most diagnostic peaks for the amide functional group.

N-H Bend (Amide II band): This vibration, which involves coupling of the N-H bending and C-N stretching, typically appears around 1550 cm⁻¹ in the IR spectrum.

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether linkages would be expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretches: These typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H (Amide) | Stretch | 3350 - 3250 | Medium-Strong | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Strong | Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Very Strong | Medium |

| C=C (Aromatic) | Stretch | 1610 - 1450 | Medium-Strong | Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Strong | Weak |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of individual components within a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques for purity evaluation and separation from starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds. Developing a reliable HPLC method is crucial for assessing the purity of this compound. researchgate.net A reversed-phase (RP-HPLC) approach is typically the method of choice for molecules of intermediate polarity.

Method development involves the systematic optimization of several key parameters to achieve a desired separation with good peak shape, resolution, and sensitivity. researchgate.netthaiscience.info The process generally includes:

Column Selection : A C18 or C8 column is commonly used for reversed-phase separations. The specific choice depends on the hydrophobicity of the analyte and potential impurities. researchgate.net

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The ratio is adjusted to control the retention time of the analyte. researchgate.netresearchgate.net

Detector Selection : Given the presence of a benzene ring, a UV detector is highly suitable. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure high sensitivity. researchgate.netthaiscience.info

Flow Rate and Temperature : These are adjusted to optimize analysis time and separation efficiency. thaiscience.info

A stability-indicating HPLC method can be developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation) and ensuring the method can separate the intact compound from any degradation products formed. researchgate.net The purity is often determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. For certified reference materials, a more rigorous approach may involve using ultra-purified standards for direct quantification. nih.gov

Table 1: Illustrative Parameters for HPLC Method Development

| Parameter | Selection/Condition | Purpose |

| Stationary Phase | C18 (e.g., 250 x 4.6mm, 5µm) | Provides hydrophobic interactions for separation. researchgate.net |

| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Buffer | Elutes the compound from the column; ratio is adjusted for optimal retention. researchgate.net |

| Detection | UV Spectrophotometry (e.g., 210-260 nm) | Detects the aromatic ring, allowing for quantification. researchgate.netthaiscience.info |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences resolution. researchgate.net |

| Injection Volume | 10-20 µL | Introduces a precise amount of sample onto the column. |

| Column Temperature | 25-40 °C | Affects viscosity and retention, can improve peak shape. thaiscience.info |

Gas Chromatography (GC) with Emphasis on Volatility Enhancement via Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. gcms.cz While this compound has some volatility, its amide group can lead to issues such as poor peak shape (tailing) due to intermolecular hydrogen bonding and potential thermal degradation at the high temperatures required for elution. youtube.comnih.gov

To overcome these limitations, chemical derivatization is employed to increase the compound's volatility and thermal stability. libretexts.org This involves chemically modifying the problematic functional group—in this case, the secondary amide—to make it less polar and more suitable for GC analysis. youtube.com

Common derivatization strategies for amides include:

Silylation : This is a widely used technique where the active hydrogen on the amide nitrogen is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-amide is significantly more volatile and less prone to adsorption within the GC system. youtube.comnih.govnih.gov

Acylation : Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the secondary amide into a trifluoroacetamide (B147638) derivative. These fluorinated derivatives are highly volatile and also enhance detectability when using an electron capture detector (ECD). gcms.cz

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction proceeds to completion without forming unwanted by-products. youtube.com

Chemical Derivatization Strategies for Analytical Enhancement and Specificity

Beyond improving volatility for GC, chemical derivatization is a versatile strategy used to enhance analytical performance in various techniques, including HPLC and mass spectrometry (MS). libretexts.org Derivatization can be used to introduce a specific structural feature (a "tag") that improves detectability, enhances ionization efficiency for MS, or improves chromatographic separation. nih.govmdpi.com

Derivatization of the Amide Nitrogen or Ether Oxygen Functionalities

The structure of this compound offers two primary sites for derivatization: the amide nitrogen and the ether oxygen atoms.

Amide Nitrogen Derivatization : The hydrogen atom on the amide nitrogen is the most reactive site for derivatization.

For GC : As discussed, silylation and acylation are primary methods to block the active hydrogen, reduce polarity, and increase volatility. gcms.cznih.gov

For HPLC/MS : Derivatization can be used to attach a tag that has a high ionization efficiency or a strong chromophore/fluorophore. For instance, reagents like dansyl chloride can react with the secondary amide under specific conditions to yield a highly fluorescent derivative, significantly lowering detection limits in HPLC with fluorescence detection. nih.gov Another approach involves using reagents that introduce a permanently charged group to enhance the signal in electrospray ionization mass spectrometry.

Ether Oxygen Derivatization : The ether linkages in the triethoxy groups are generally stable and unreactive. Direct derivatization of these ether oxygens for analytical purposes is uncommon and challenging. A more aggressive approach, not typically used for routine analysis, would involve ether cleavage using strong acids like HBr or BBr3 to form the corresponding trihydroxy-N-pentylbenzamide. The resulting phenolic hydroxyl groups could then be readily derivatized (e.g., via silylation or acylation) for subsequent analysis. However, this multi-step process is complex and more suited for structural elucidation than for routine quantification.

Development of Novel Derivatization Reagents and Protocols

The field of analytical chemistry is continually evolving, with ongoing research into the development of new derivatization reagents and protocols. The goals of this research are to achieve:

Higher Sensitivity and Selectivity : Creating reagents that react specifically with a target functional group under mild conditions, producing derivatives with superior detection properties. nih.gov

Improved Reaction Efficiency : Developing protocols that are faster, more robust, and proceed to completion with minimal side products. uu.nl

Enhanced MS/MS Fragmentation : Designing reagents that, upon fragmentation in a mass spectrometer, yield specific and predictable fragment ions, which can be used for highly selective and sensitive quantification (e.g., in multiple reaction monitoring, MRM). mdpi.com

Broader Applicability : Synthesizing versatile reagents that can be used for a wide range of analytes and are compatible with modern automated analytical platforms. nih.gov

Examples of novel strategies include the development of reagents like cyanoacetohydrazide for carbonyl compounds, which creates derivatives with repeatable fragmentation patterns useful as markers. mdpi.com For amines and amides, research continues on reagents that offer advantages over traditional ones like dansyl chloride or Fmoc-Cl, aiming for better stability, different chromatographic selectivity, or enhanced ionization under various LC-MS conditions. nih.gov

Table 2: Comparison of Derivatization Strategies for Analytical Enhancement

| Strategy | Target Functionality | Primary Technique | Reagent Example | Purpose |

| Silylation | Amide N-H | GC-MS | BSTFA | Increase volatility, improve peak shape. youtube.comnih.gov |

| Acylation | Amide N-H | GC-ECD/MS | TFAA | Increase volatility, enhance ECD signal. gcms.cz |

| Fluorescent Tagging | Amide N-H | HPLC-Fluorescence | Dansyl Chloride | Lower detection limits by introducing a fluorophore. nih.gov |

| Amide Formation | Carboxylic Acids (as precursor) | GC-NPD | Dipropylamine | Introduce nitrogen for selective detection. nih.govuu.nl |

Theoretical and Computational Chemistry Studies of 3,4,5 Triethoxy N Pentylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and related properties of molecules. epstem.netresearchgate.net These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution. epstem.net For 3,4,5-triethoxy-N-pentylbenzamide, these calculations offer insights into its stability, reactivity, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This process is crucial as the molecule's conformation dictates its physical and chemical properties.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The triethoxy groups and the N-pentyl chain of this compound introduce significant conformational flexibility. Different rotational isomers (rotamers) will have varying energies, and computational methods can identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key bonds and calculating the energy at each step, a process known as a potential energy surface scan. aimspress.com The study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, for instance, revealed two puckered mirror-image conformations with a detectable interconversion barrier. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its reactivity and intermolecular interactions. Quantum chemical calculations provide several important descriptors of electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. nih.govnih.gov The HOMO-LUMO gap for a molecule can be influenced by its structure and the surrounding solvent. aimspress.comntu.edu.iq

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. aimspress.com This information helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, providing insight into how the molecule will interact with other species.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. aimspress.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. This allows for the prediction of sites for electrophilic and nucleophilic attack and helps in understanding non-covalent interactions. aimspress.com

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. aimspress.comnih.govnih.gov |

| Charge Distribution | Partial charges on individual atoms. | Identifies electrophilic and nucleophilic centers. aimspress.com |

| Molecular Electrostatic Potential (MEP) | Visual map of the electrostatic potential on the molecular surface. | Predicts sites for chemical reactions and intermolecular interactions. aimspress.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict the nuclear magnetic resonance (NMR) chemical shifts of 1H and 13C nuclei. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental values can help in the structural elucidation of complex molecules and in the assignment of ambiguous signals in the experimental spectrum. researchgate.netrsc.org For accurate predictions, it is often necessary to consider the effects of the solvent and to average the results over different stable conformations. uni-muenchen.de

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data. epstem.net The analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion. researchgate.net

| Spectroscopic Parameter | Computational Method | Information Gained |

| NMR Chemical Shifts (1H, 13C) | Gauge-Independent Atomic Orbital (GIAO) researchgate.netresearchgate.net | Prediction of chemical shifts to aid in structural assignment. researchgate.netrsc.orgpaulussegroup.com |

| Vibrational Frequencies (IR, Raman) | Frequency calculations (often with scaling) epstem.net | Prediction of vibrational modes to interpret experimental spectra. researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and aggregation phenomena.

Investigation of Conformational Dynamics and Flexibility

The flexible N-pentyl and triethoxy groups of this compound can adopt numerous conformations. MD simulations can track the transitions between these different conformations over time, providing insights into the molecule's flexibility and the timescales of these motions. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the pathways for interconversion between them. This dynamic information is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Analysis of Solvent Interactions and Molecular Aggregation

MD simulations are particularly well-suited for studying the interactions between a solute and solvent molecules. For this compound, simulations in different solvents can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. This is important for understanding its solubility and behavior in different environments.

Furthermore, MD simulations can be used to investigate the tendency of molecules to aggregate. By simulating a system containing multiple molecules of this compound, it is possible to observe whether they tend to self-assemble and to characterize the structure and stability of any aggregates that form. This is relevant for understanding its behavior at higher concentrations and in the solid state. The study of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) using MD simulations, for example, has provided good agreement with experimental data on its crystal structure and thermal properties. nih.gov

Computational Elucidation of Reaction Mechanisms

The synthesis of this compound would likely involve the acylation of pentylamine with a derivative of 3,4,5-triethoxybenzoic acid. Computational chemistry offers powerful tools to elucidate the intricate details of such reaction mechanisms.

A critical aspect of understanding a chemical reaction is the characterization of its transition state(s)—the highest energy point along the reaction coordinate. For the formation of this compound, this would typically involve the nucleophilic attack of the nitrogen atom of pentylamine on the carbonyl carbon of an activated 3,4,5-triethoxybenzoyl derivative (e.g., an acyl chloride or ester).

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. These calculations can identify the geometry of the transition state and the reactants and products connected by it. For instance, in the study of related amide formations, researchers use computational methods to visualize the bond-breaking and bond-forming processes and to calculate the energy barrier of the reaction. A hypothetical reaction pathway for the formation of this compound is depicted below:

Reactants → Transition State → Products

Reactants: 3,4,5-triethoxybenzoyl chloride and pentylamine

Transition State: A high-energy, transient species where the N-C bond is partially formed, and the C-Cl bond is partially broken.

Products: this compound and HCl

The characterization of this transition state would provide crucial insights into the reaction's feasibility and rate.

Computational models can predict the kinetic and thermodynamic parameters of a reaction. By calculating the Gibbs free energy of the reactants, transition state, and products, one can determine the reaction's spontaneity (thermodynamics) and its rate (kinetics).

Table 1: Hypothetical Thermodynamic and Kinetic Data for the Formation of this compound

| Parameter | Description | Hypothetical Value |

| ΔG°_rxn | Standard Gibbs Free Energy of Reaction | < 0 (indicating a spontaneous reaction) |

| ΔH°rxn | Standard Enthalpy of Reaction | < 0 (indicating an exothermic reaction) |

| ΔS°rxn | Standard Entropy of Reaction | > 0 (indicating an increase in disorder) |

| E_a_ | Activation Energy | Moderate (suggesting the reaction proceeds at a reasonable rate) |

These values, while hypothetical for this specific compound, are the types of data that would be generated from computational studies to provide a comprehensive understanding of the chemical transformation.

Structure-Reactivity and Structure-Property Correlation via In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are invaluable for correlating the chemical structure of a molecule with its reactivity and physical properties.

For a series of N-alkylbenzamides, including this compound, QSAR models could be developed to predict biological activities based on molecular descriptors. These descriptors can be calculated using computational software and include electronic, steric, and hydrophobic parameters.

Table 2: Key Molecular Descriptors for Structure-Property Correlation

| Descriptor | Description | Relevance |

| LogP | Octanol-water partition coefficient | Predicts the lipophilicity and membrane permeability of the compound. |

| Molecular Weight | The mass of one mole of the substance | Influences diffusion and transport properties. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relate to the molecule's ability to donate or accept electrons, influencing its reactivity. |

| Dipole Moment | A measure of the polarity of the molecule | Affects solubility and intermolecular interactions. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms | Correlates with drug transport properties. |

By systematically varying the N-alkyl chain (e.g., from methyl to hexyl) and the alkoxy groups on the benzene (B151609) ring, a library of compounds could be computationally screened. The resulting data would allow for the development of predictive models that link specific structural features to desired properties, such as enhanced solubility or specific biological interactions. Such studies on related benzamides have shown that descriptors like molecular connectivity indices and Kier's shape index can successfully model antimicrobial activity. nih.gov

Chemical Applications and Further Derivatization Research of 3,4,5 Triethoxy N Pentylbenzamide

Role as a Synthetic Building Block for Complex Molecules

There is a lack of specific research detailing the use of 3,4,5-triethoxy-N-pentylbenzamide as a synthetic building block. However, its structural features suggest potential applications in organic synthesis.

Scaffold for Multi-Step Organic Synthesis

Theoretically, the 3,4,5-triethoxyphenyl moiety offers a stable and functionalized aromatic core. The amide linkage provides a site for potential chemical modifications. The synthesis of related N-alkyl-3,4,5-trimethoxybenzamides has been described, typically through the reaction of 3,4,5-trimethoxybenzoyl chloride with a primary alkylamine. google.com A similar approach could presumably be used for the triethoxy analogue with pentylamine. This would establish this compound as an intermediate, which could then be further elaborated. For instance, the ethoxy groups could potentially be cleaved to reveal hydroxyl groups, opening pathways to other derivatives.

Precursor for Advanced Aromatic Systems

No literature was found that specifically employs this compound as a precursor for more complex or advanced aromatic systems. The stability of the substituted benzene (B151609) ring suggests it could be incorporated into larger molecular architectures, but specific examples are not documented.

Potential in Materials Science

Information regarding the application of this compound in materials science is not available in the reviewed literature. The following sections are based on the general properties of similar molecules.

Incorporation into Polymer Systems or Composites

There are no documented instances of this compound being incorporated into polymer systems or composites. In principle, if the molecule were modified to include a polymerizable group (such as a vinyl or acrylate (B77674) moiety), it could be integrated into a polymer backbone. The rigid aromatic core and the flexible pentyl chain could influence the resulting polymer's properties, but this remains speculative.

Surface Modification and Interfacial Chemistry

No studies have been published on the use of this compound for surface modification. The amphiphilic nature of the molecule, with a polar benzamide (B126) head and a nonpolar pentyl tail, suggests it might exhibit some surface activity. However, without reactive groups for covalent attachment, its utility in robust surface modification would be limited.

Utility in Catalysis and Ligand Design

There is no evidence in the scientific literature to suggest that this compound or its direct derivatives have been utilized in catalysis or as ligands for metal complexes. The oxygen atoms of the ethoxy groups and the amide carbonyl could theoretically act as coordination sites for metal ions. However, the design and synthesis of ligands based on this scaffold for catalytic purposes have not been reported.

As a Ligand in Homogeneous Catalysis

No research findings or data tables on the use of this compound as a ligand in homogeneous catalysis have been identified.

Contribution to Heterogeneous Catalyst Systems

There is no available information on the contribution of this compound to heterogeneous catalyst systems.

Research into Derivatization for Novel Chemical Functionalities

No published research details the derivatization of this compound for the creation of novel chemical functionalities.

It is important to note that the absence of published data does not definitively mean that this compound has not been synthesized or studied, but rather that such research is not accessible through standard scientific search methodologies. Future research may shed light on the potential applications of this and related compounds.

Future Research Directions and Emerging Challenges in the Study of the Chemical Compound

Development of Sustainable and Economically Viable Synthetic Routes

The synthesis of benzamide (B126) derivatives is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and multi-step protocols. rsc.org A significant future direction lies in developing greener and more economically viable synthetic pathways to 3,4,5-triethoxy-N-pentylbenzamide. This involves moving away from toxic reagents and embracing more sustainable alternatives. rsc.orgnih.gov

One promising approach is the use of biocatalysis. Amide bond synthesis is a key area of green chemistry research, and enzymes offer a highly selective and environmentally benign route to these compounds. rsc.org Preparative biocatalytic synthesis, potentially using immobilized enzymes, could offer high yields under mild conditions, such as at 37°C in buffer solutions, thereby reducing energy consumption and waste. rsc.org

Another avenue is the exploration of novel catalytic systems. For instance, methods that utilize methanol (B129727) as both a reagent and a solvent under a hydrogen-borrowing strategy represent a significant leap forward in sustainability. rsc.org Similarly, developing metal-free catalytic systems or using earth-abundant metal catalysts can reduce both the cost and the environmental impact of the synthesis. researchgate.net Research into one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, will also be crucial for improving efficiency and reducing solvent usage. The goal is to devise a synthetic protocol that is not only high-yielding but also aligns with the principles of green chemistry, minimizing hazardous byproducts and maximizing atom economy.

Exploration of Novel Reactivity Pathways for Diversification

To fully explore the potential of the this compound scaffold, it is essential to investigate novel reactivity pathways that allow for its diversification. This involves exploring reactions that can selectively modify different parts of the molecule—the triethoxyphenyl ring, the N-pentyl chain, and the amide bond itself—to create a library of analogues with diverse properties.

Future research should focus on late-stage functionalization, a strategy that introduces chemical modifications at the final stages of a synthesis. This approach is highly efficient for rapidly generating derivatives. For example, selective C-H activation could allow for the introduction of new functional groups onto the aromatic ring or the pentyl chain, opening up new chemical space.

Furthermore, exploring the reactivity of the amide bond beyond its traditional role as a stable linker is a key challenge. Developing reactions that can, for instance, temporarily open the amide bond to allow for modification and then reform it would be a significant advance. The tolerance of the triethoxy and pentyl groups to various reaction conditions will be a critical factor in developing these new pathways. rsc.org

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Optimizing the synthesis of this compound and its derivatives requires a deep understanding of the reaction kinetics, mechanisms, and the influence of various parameters. bruker.com Advanced spectroscopic probes for in-situ reaction monitoring are poised to revolutionize this aspect of chemical synthesis. mt.com Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, coupled with fiber-optic probes, allow for real-time tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. bruker.comlabcompare.com

This real-time data is invaluable for rapidly optimizing reaction conditions, such as temperature, pressure, and catalyst loading, leading to improved yields and purity. spectroscopyonline.com In-situ monitoring can reveal transient and unstable intermediates that are missed by traditional offline analysis, providing crucial insights into the reaction mechanism. spectroscopyonline.com For complex reactions, the combination of multiple spectroscopic techniques, such as simultaneous FT-IR and NMR, can provide a more complete picture of the chemical transformation. bruker.com The challenge lies in developing robust probes and calibration models that can function reliably in a variety of reaction environments, from small-scale laboratory reactors to large-scale industrial manufacturing. bruker.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. researchgate.netnih.gov These technologies offer powerful tools for accelerating the design and development of new molecules based on the this compound scaffold. nih.govbpasjournals.com

One of the key applications of AI is in de novo drug design, where algorithms can generate novel molecular structures with desired properties. mdpi.com By training on large datasets of chemical structures and their biological activities, ML models can predict the potential efficacy and safety of new derivatives of this compound before they are synthesized, saving significant time and resources. nih.gov

Furthermore, AI and ML can be used to predict a wide range of physicochemical properties, such as solubility, stability, and bioavailability, which are critical for the development of any new chemical entity. These predictive models can help to prioritize which compounds to synthesize and test, thereby streamlining the entire research and development process. mdpi.com The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system where new compounds are designed, synthesized, and tested in a fully autonomous fashion.

Investigation of Supramolecular Interactions involving the Triethoxybenzamide Scaffold

The ability of molecules to self-assemble into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry. rsc.org The this compound scaffold possesses several features that make it an interesting candidate for supramolecular studies. The amide group is a classic motif for forming strong hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. researchgate.net

Future research should aim to understand and control the self-assembly of this molecule in both solution and the solid state. This could lead to the development of new materials with interesting properties, such as gels, liquid crystals, or ordered thin films. The interplay between hydrogen bonding, π-π stacking, and van der Waals interactions from the ethoxy and pentyl chains will determine the final supramolecular architecture.

Understanding these interactions is also crucial for any potential biological applications, as the way a molecule interacts with its biological target is governed by these same non-covalent forces. rsc.org Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be essential tools for elucidating the nature of these supramolecular assemblies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,5-triethoxy-N-pentylbenzamide, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves two stages: (1) ethoxy substitution on the benzene ring and (2) amide bond formation .

- Stage 1 : Start with a gallic acid derivative (3,4,5-trihydroxybenzoic acid). Ethylation is achieved using ethyl bromide or ethyl iodide in the presence of a strong base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Excess alkylating agent ensures complete substitution .

- Stage 2 : Convert the triethoxy benzoic acid to its acyl chloride (using SOCl₂ or oxalyl chloride) and react with pentylamine in anhydrous dichloromethane (DCM) or THF under nitrogen. Catalytic DMAP or HOBt improves coupling efficiency .

- Critical Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography (silica gel, gradient elution). Yield optimization requires strict temperature control and stoichiometric excess of pentylamine (1.2–1.5 equiv) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton singlets for the symmetric triethoxy-substituted ring (δ 6.8–7.2 ppm). Ethoxy groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.4–3.6 ppm for OCH₂). The pentyl chain appears as a triplet (δ 0.9 ppm, terminal CH₃) and multiplet (δ 1.3–1.6 ppm, CH₂ groups) .

- FT-IR : Confirm amide formation via N-H stretch (≈3300 cm⁻¹), C=O (≈1650 cm⁻¹), and C-O (≈1250 cm⁻¹ for ethoxy) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 338.2 (C₁₉H₃₁NO₄). High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for this compound, particularly in distinguishing regioisomers or rotamers?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals. For example, HMBC correlations between the amide N-H and carbonyl carbon (δ 165–170 ppm) confirm bond connectivity .

- Variable-Temperature NMR : Detect rotameric equilibria by cooling samples to –40°C in CDCl₃, which slows conformational exchange and splits broadened peaks .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate impurities or isomerization .

Q. How can researchers mitigate decomposition risks during storage or handling of this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, acetonitrile/water gradient). Decomposition products (e.g., hydrolyzed benzoic acid) elute earlier (tR ≈2–3 min vs. 8–9 min for intact compound) .

- Storage Recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solvents or prolonged exposure to light .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Selection : Prioritize targets with structural homology to known benzamide-binding proteins (e.g., acetyltransferases or kinases). Use recombinant enzymes (e.g., expressed in E. coli) for standardized assays .

- Assay Conditions : Perform dose-response curves (0.1–100 µM) in Tris buffer (pH 7.4) with 1% DMSO. Include positive controls (e.g., known inhibitors) and measure IC₅₀ via fluorescence or colorimetric readouts (e.g., NADH depletion for oxidoreductases) .

- Data Validation : Replicate assays (n=3) and use ANOVA for statistical significance. Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics .

Safety and Compliance

- Mutagenicity Assessment : Follow OECD Guideline 471 (Ames test) using TA98 and TA100 strains. Compound 3 in showed mutagenicity comparable to benzyl chloride; similar protocols apply .

- Waste Disposal : Neutralize acyl chloride residues with 5% NaHCO₃ before disposal. Collect organic waste in halogen-approved containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.